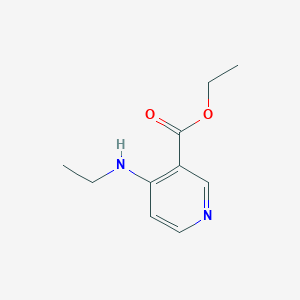
Ethyl 4-(ethylamino)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(ethylamino)nicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-(ethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of ethyl nicotinate involves the esterification of nicotinic acid with ethanol using a solid acid catalyst. This method is advantageous as it reduces the generation of high-pollution wastewater and is suitable for large-scale production .
化学反応の分析
Types of Reactions: Ethyl 4-(ethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form ethyl nipecotinate using chiral catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using chiral catalysts such as Pd on carbon or ferrocene-based catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl nipecotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(ethylamino)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and metabolism in biological systems.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 4-(ethylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. It is metabolized in the body to release nicotinic acid, which then exerts its effects by interacting with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation .
類似化合物との比較
Ethyl nicotinate: A simpler ester of nicotinic acid without the ethylamino group.
Methyl nicotinate: Another ester of nicotinic acid with a methyl group instead of an ethyl group.
Ethyl 6-chloro-4-(ethylamino)nicotinate: A chlorinated derivative with similar properties.
Uniqueness: Ethyl 4-(ethylamino)nicotinate is unique due to the presence of the ethylamino group, which imparts different chemical reactivity and biological activity compared to other nicotinate esters. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
CAS番号 |
110960-70-8 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 4-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-9-5-6-11-7-8(9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
ZPHHDSABCXDFIX-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=NC=C1)C(=O)OCC |
正規SMILES |
CCNC1=C(C=NC=C1)C(=O)OCC |
同義語 |
3-Pyridinecarboxylicacid,4-(ethylamino)-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















